molecular formula C16H14N6OS B2579663 1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-38-8

1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2579663
CAS RN: 881551-38-8
M. Wt: 338.39
InChI Key: CCHBBJKNJGVYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, also known as PTX-200, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. PTX-200 belongs to the class of pyrroloquinoxalines, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of quinoxaline derivatives involves complex reactions that yield various functionalized compounds. For example, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride and subsequent reactions lead to the formation of thiazolo[4,5-f]quinolines, which are then further derivatized through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020). This demonstrates the versatility of pyrroloquinoline and quinoxaline frameworks in organic synthesis.

Optical and Fluorescent Properties

The optical properties of pyrrolo[2,3-b]quinoxaline derivatives have been studied, revealing that some compounds exhibit aggregation-induced emission enhancement (AIEE) in the solid state and upon water addition to their solutions. The π-π interactions between pyrroloquinoxaline cores play a crucial role in their optical behaviors (Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017).

Pharmacological Applications

Pyrrolo[2,3-b]quinoxaline derivatives have been explored for their pharmacological potential. Some derivatives act as potent inhibitors of human protein kinase CK2, a target for cancer and inflammatory diseases, with IC50 values in the micro- and sub-micromolar range, highlighting their therapeutic potential (Guillon, Le Borgne, Rimbault, Moreau, Savrimoutou, Pinaud, Baratin, Marchivie, Roche, Bollacke, Pecci, Álvarez, Desplat, & Jose, 2013).

Material Science Applications

In material science, the synthesis of fluorescent polymers based on pyrrolo[2,3-b]quinoxaline derivatives demonstrates the application of these compounds in developing new materials with potential for ion sensing and electrochromic devices (Carbas, Kıvrak, Zora, & Önal, 2012).

properties

IUPAC Name

1,2-diamino-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c17-14-12(16(23)19-8-9-4-3-7-24-9)13-15(22(14)18)21-11-6-2-1-5-10(11)20-13/h1-7H,8,17-18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHBBJKNJGVYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N)N)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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